molecular formula C31H33N5O3 B11033924 3-[2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

3-[2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11033924
M. Wt: 523.6 g/mol
InChI Key: DLURLCLWUCXKHY-UHFFFAOYSA-N
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Description

3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE is a complex heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE involves multiple steps, starting from commercially available precursorsCommon synthetic routes involve nucleophilic substitution, condensation reactions, and cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis is also considered to ensure that the compound can be produced in large quantities for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the quinoline core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse biological activities and makes it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C31H33N5O3

Molecular Weight

523.6 g/mol

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C31H33N5O3/c1-20-18-31(2,3)34(4)26-17-27-22(14-23(20)26)15-24(29(38)39-27)25-16-28(37)33-30(32-25)36-12-10-35(11-13-36)19-21-8-6-5-7-9-21/h5-9,14-18H,10-13,19H2,1-4H3,(H,32,33,37)

InChI Key

DLURLCLWUCXKHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=O)NC(=N4)N5CCN(CC5)CC6=CC=CC=C6)C)(C)C

Origin of Product

United States

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